

The Discovery and Synthesis of (Rac)-SCH 563705: A Technical Guide

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Compound of Interest		
Compound Name:	(Rac)-SCH 563705	
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Abstract

(Rac)-SCH 563705 is a potent, orally bioavailable antagonist of the CXCR1 and CXCR2 chemokine receptors, which play a crucial role in inflammatory responses. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols, quantitative biological data, and visualizations of the synthetic pathway and mechanism of action. The information presented is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Chemokine receptors, particularly CXCR1 and CXCR2, are key mediators of neutrophil recruitment and activation at sites of inflammation. Their involvement in a range of inflammatory diseases has made them attractive targets for therapeutic intervention. (Rac)-SCH 563705 emerged from a medicinal chemistry campaign aimed at identifying small molecule antagonists of these receptors with favorable pharmacological properties. This document details the scientific journey from lead identification to the synthesis of this promising compound.

Discovery and Biological Activity



(Rac)-SCH 563705 was identified as a potent dual antagonist of CXCR1 and CXCR2. The discovery was reported in a 2007 publication in Bioorganic & Medicinal Chemistry Letters by Chao et al., where the compound is referred to as "Compound 16"[1]. The key biological activity data for (Rac)-SCH 563705 are summarized in the table below.

Table 1: Biological Activity of (Rac)-SCH 563705

Target	Assay	Value	Reference
CXCR2	Ki	1 nM	[1]
CXCR2	IC50	1.3 nM	[1]
CXCR1	Ki	3 nM	[1]
CXCR1	IC50	7.3 nM	[1]
Gro-α induced hPMN migration (CXCR2)	Chemotaxis IC50	0.5 nM	[1]
IL-8 induced hPMN migration (CXCR1)	Chemotaxis IC50	37 nM	[1]

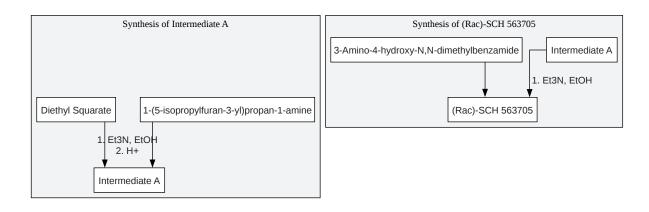
Synthesis of (Rac)-SCH 563705

The synthesis of **(Rac)-SCH 563705** is centered around the construction of a substituted cyclobutenedione core. The overall synthetic strategy involves the sequential reaction of a squarate derivative with two different amine-containing fragments.

Synthetic Scheme

The following diagram illustrates the synthetic pathway for (Rac)-SCH 563705.





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Caption: General synthetic scheme for (Rac)-SCH 563705.

Experimental Protocols

Step 1: Synthesis of 3-ethoxy-4-(1-(5-isopropylfuran-3-yl)propylamino)cyclobut-3-ene-1,2-dione (Intermediate A)

- To a solution of diethyl squarate in ethanol, add triethylamine.
- Slowly add a solution of 1-(5-isopropylfuran-3-yl)propan-1-amine in ethanol.
- Stir the reaction mixture at room temperature for 12 hours.
- Acidify the reaction mixture with a suitable acid (e.g., HCl).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.



• Purify the crude product by column chromatography to yield Intermediate A.

Step 2: Synthesis of (Rac)-SCH 563705

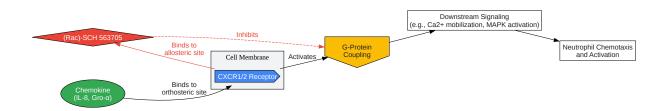
- To a solution of Intermediate A in ethanol, add triethylamine.
- Add 3-amino-4-hydroxy-N,N-dimethylbenzamide to the reaction mixture.
- Stir the reaction at room temperature for 24 hours.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography to afford (Rac)-SCH 563705.

Mechanism of Action

(Rac)-SCH 563705 acts as a negative allosteric modulator of the CXCR1 and CXCR2 receptors. It binds to a site distinct from the orthosteric site where endogenous chemokines like IL-8 and Gro- α bind. This allosteric binding induces a conformational change in the receptor that prevents G-protein coupling and downstream signaling, thereby inhibiting neutrophil chemotaxis and activation.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of (Rac)-SCH 563705.





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Caption: Mechanism of action of (Rac)-SCH 563705.

Conclusion

(Rac)-SCH 563705 is a well-characterized dual antagonist of CXCR1 and CXCR2 with potent in vitro activity and oral bioavailability. The synthetic route is accessible and relies on the versatile chemistry of squaric acid derivatives. This technical guide provides a comprehensive summary of the key data and methodologies related to the discovery and synthesis of this compound, which can serve as a valuable starting point for further research and development in the area of chemokine receptor modulation.

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References

- 1. C(4)-alkyl substituted furanyl cyclobutenediones as potent, orally bioavailable CXCR2 and CXCR1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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